
1-Ethyl-2-methoxypyrrolidine
Overview
Description
1-Ethyl-2-methoxypyrrolidine is a cyclic organic compound. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For example, to obtain potent dual sphingosine kinase 1/2 (SphK1/SphK2) inhibitors, a series of 2-(hydroxymethyl)pyrrolidines were synthesized based on SAR investigation of potent and selective inhibitors previously reported in the literature .Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . The molecule contains a total of 24 bond(s). There are 9 non-H bond(s), 2 rotatable bond(s), 1 five-membered ring(s), 1 hydroxylamine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery and can be used to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-Ethyl-2-methoxypyrrolidine has been utilized in various organic synthesis processes. It is involved in the addition of carbon nucleophiles to cyclic N-acyliminium ions in water, serving as a critical component in the synthesis of 2-substituted N-Boc pyrrolidines (Camilo & Pilli, 2004). The compound has also played a role in the synthesis of complex molecular structures like 2-alkylidenepyrrolidines, pyrroles, and indoles, showcasing its versatility in organic chemistry (Bellur, Görls & Langer, 2005). It has been instrumental in the enantioselective synthesis of protected nitrocyclohexitols and the total synthesis of the antitumoral natural product (+)-pancratistatin (Cagide-Fagín et al., 2012).
Pharmacology and Drug Development
In pharmacology, derivatives of this compound have been studied for their receptor binding affinity, showing potential in drug development. For instance, certain derivatives have demonstrated affinity for serotonin-2 and dopamine-2 receptors, highlighting their potential in neuropharmacology (Tanaka et al., 2000). Additionally, the compound has been a part of the synthesis of 2-aminopentanedinitriles and their transformation into 2-imino-5-methoxypyrrolidines, underlining its role in the development of novel chemical entities for therapeutic use (D’hooghe et al., 2008).
Material Science and Engineering
In material science and engineering, this compound-based compounds have been investigated for their physicochemical properties, making them suitable for various industrial applications. For instance, the properties of ionic liquids containing pyrrolidinium cations have been studied, which is crucial for process design and development of new applications in this field (Ibrahim et al., 2016). The compound's derivatives have also been utilized in the synthesis of high-performance lithium–sulfur batteries, showcasing their potential in advanced energy storage technologies (Lu et al., 2020).
Mechanism of Action
Target of Action
1-Ethyl-2-methoxypyrrolidine is a derivative of pyrrolidinone . Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects . .
Mode of Action
Pyrrolidine derivatives have been shown to exhibit diverse biological activities . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidinones and their derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Result of Action
Pyrrolidinones and their derivatives have been associated with various significant biological activities .
Action Environment
The physicochemical properties of related compounds can influence their biological activity .
Future Directions
Pyrrolidine compounds have shown promising biological activity and therapeutic properties . They have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . This suggests that 1-Ethyl-2-methoxypyrrolidine and similar compounds could have potential applications in future drug discovery and development.
properties
IUPAC Name |
1-ethyl-2-methoxypyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-8-6-4-5-7(8)9-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPTYRASWLVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



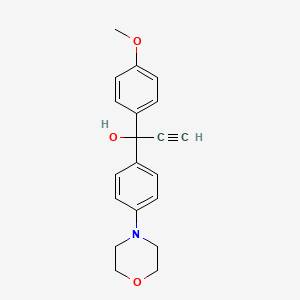
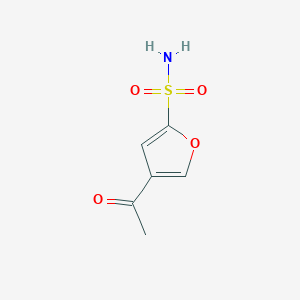
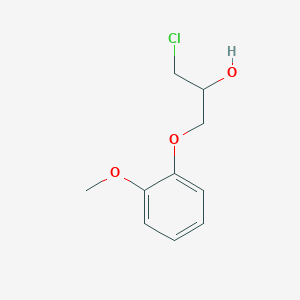
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)
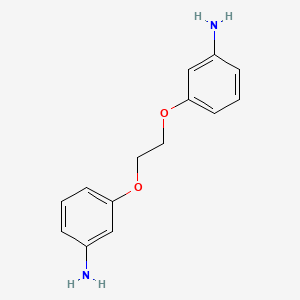




![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

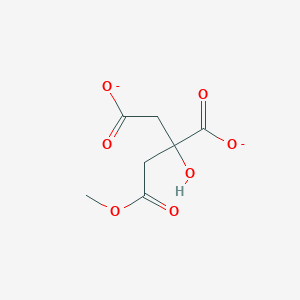
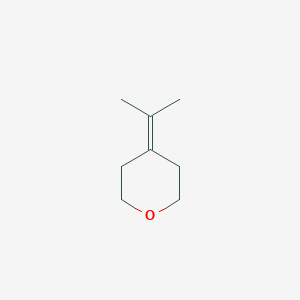
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)